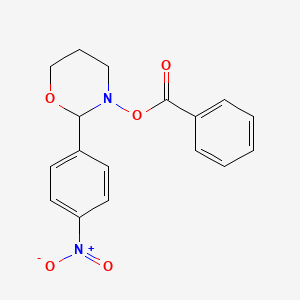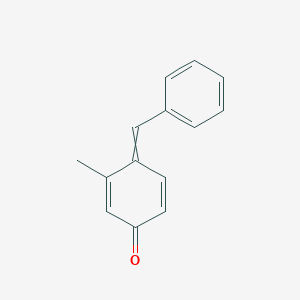![molecular formula C18H27NO3 B14385786 Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate CAS No. 90068-85-2](/img/structure/B14385786.png)
Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propan-2-yl group, a phenylpentanoyl group, and a butanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate typically involves the esterification of 4-[(5-phenylpentanoyl)amino]butanoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with enzymes and receptors in biological systems. The phenylpentanoyl group may also play a role in modulating the compound’s activity by interacting with hydrophobic regions of proteins and membranes.
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-yl 4-aminobutanoate: Similar structure but lacks the phenylpentanoyl group.
Phenylpentanoic acid: Contains the phenylpentanoyl group but lacks the ester functionality.
Butanoic acid esters: Various esters of butanoic acid with different alkyl groups.
Uniqueness
Propan-2-yl 4-[(5-phenylpentanoyl)amino]butanoate is unique due to the combination of its ester, phenylpentanoyl, and butanoate groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the phenylpentanoyl group, in particular, enhances its hydrophobic interactions and potential biological activity.
Propiedades
Número CAS |
90068-85-2 |
|---|---|
Fórmula molecular |
C18H27NO3 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
propan-2-yl 4-(5-phenylpentanoylamino)butanoate |
InChI |
InChI=1S/C18H27NO3/c1-15(2)22-18(21)13-8-14-19-17(20)12-7-6-11-16-9-4-3-5-10-16/h3-5,9-10,15H,6-8,11-14H2,1-2H3,(H,19,20) |
Clave InChI |
IELKZJFDUVDFNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CCCNC(=O)CCCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


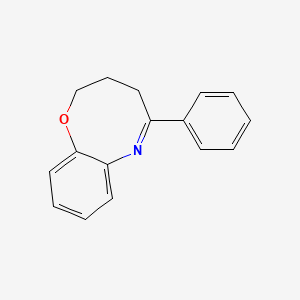
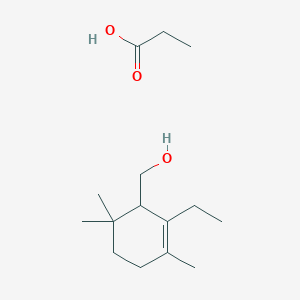
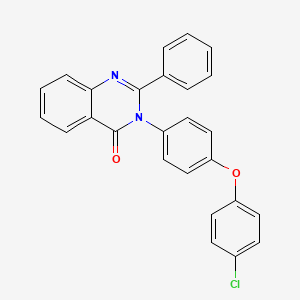
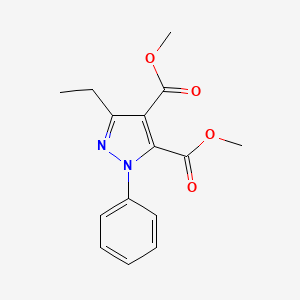

![3-{1-[(Trimethylsilyl)oxy]ethyl}oxolan-2-one](/img/structure/B14385741.png)
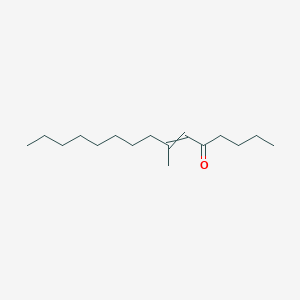

![5-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)pent-1-en-3-one](/img/structure/B14385756.png)
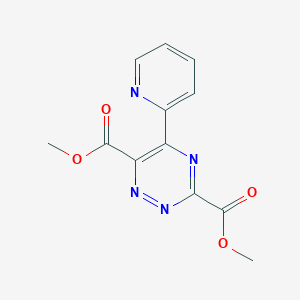
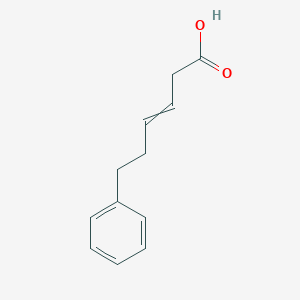
![2-{(E)-[8-(Butylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14385768.png)
